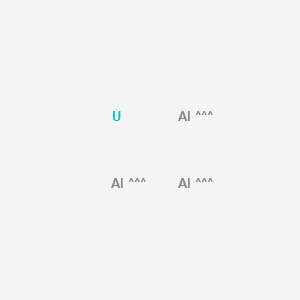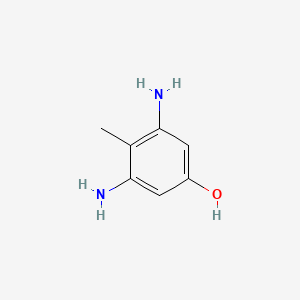
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tungsten, a transition metal, which imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten typically involves the reaction of tungsten hexachloride with 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides. Substitution reactions can result in the formation of various organotungsten compounds.
Aplicaciones Científicas De Investigación
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- Niobium,2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane–molybdenum
Uniqueness
Compared to similar compounds, 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exhibits unique reactivity due to the presence of tungsten. Tungsten’s high atomic number and ability to form stable complexes make this compound particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
18131-65-2 |
|---|---|
Fórmula molecular |
C8H11Cl3O3W |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane;tungsten |
InChI |
InChI=1S/C8H11Cl3O3.W/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clave InChI |
MUNHABOMIUAEFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


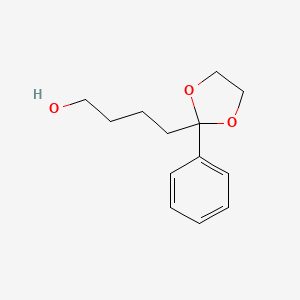
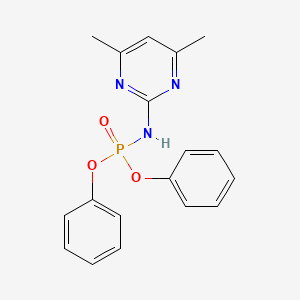
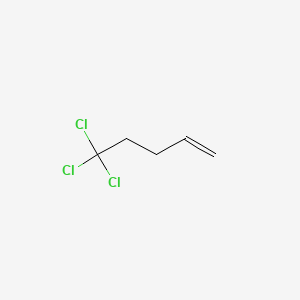

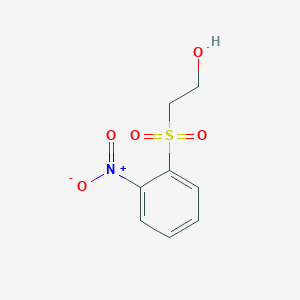
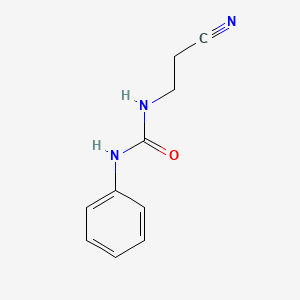

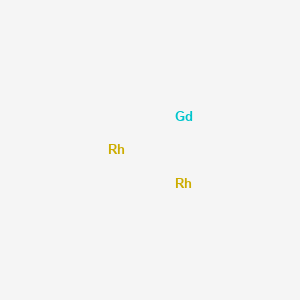
![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

